molecular formula C10H6F2N2O2 B13627074 1-(2,3-Difluorophenyl)-1h-pyrazole-3-carboxylic acid

1-(2,3-Difluorophenyl)-1h-pyrazole-3-carboxylic acid

Cat. No.: B13627074
M. Wt: 224.16 g/mol
InChI Key: RMWFQOHWDBOIDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-Difluorophenyl)-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazoles It features a pyrazole ring substituted with a 2,3-difluorophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-difluorophenyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of 2,3-difluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The carboxylic acid group can be introduced through various methods, such as oxidation of a methyl group or direct carboxylation.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Difluorophenyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

1-(2,3-Difluorophenyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.

    Industry: The compound can be used in the development of new materials with specific properties, such as liquid crystals or polymers.

Mechanism of Action

The mechanism of action of 1-(2,3-difluorophenyl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the difluorophenyl group can enhance binding affinity and selectivity, while the carboxylic acid group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

    1-(2,3-Difluorophenyl)-1H-pyrazole: Lacks the carboxylic acid group, which may affect its reactivity and applications.

    1-(2,3-Difluorophenyl)-1H-pyrazole-4-carboxylic acid: Similar structure but with the carboxylic acid group at a different position on the pyrazole ring.

    2,3-Difluorophenylacetic acid: Contains a difluorophenyl group but lacks the pyrazole ring.

Uniqueness: 1-(2,3-Difluorophenyl)-1H-pyrazole-3-carboxylic acid is unique due to the combination of the difluorophenyl group and the pyrazole ring with a carboxylic acid group. This combination imparts specific chemical and biological properties that can be exploited in various applications.

Properties

Molecular Formula

C10H6F2N2O2

Molecular Weight

224.16 g/mol

IUPAC Name

1-(2,3-difluorophenyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C10H6F2N2O2/c11-6-2-1-3-8(9(6)12)14-5-4-7(13-14)10(15)16/h1-5H,(H,15,16)

InChI Key

RMWFQOHWDBOIDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)N2C=CC(=N2)C(=O)O

Origin of Product

United States

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